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molecular formula C8H9ClS B8333067 4-Chloroethylthiophenol

4-Chloroethylthiophenol

Cat. No. B8333067
M. Wt: 172.68 g/mol
InChI Key: VEGAPBGJJAPUEE-UHFFFAOYSA-N
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Patent
US05286728

Procedure details

The starting material is prepared as follows: (a) 64.3 g of 4-chloroethylthiophenol are placed in a vessel with 13.3 g of dimethyl sulfate; with external cooling (IT<10°), 41 ml of NaOH (25%) are then slowly added dropwise. After approximately one hour, the external cooling is removed and the mixture is heated carefully and kept at 125° for 30 minutes. The cooled solution is extracted with ether and distilled, yielding 4-methylmercaptophenylethyl chloride; b.p. 94°-95°/0.1 mbar.
Quantity
64.3 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.S(OC)(O[CH3:15])(=O)=O.[OH-].[Na+]>>[CH3:15][S:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:3][CH2:2][Cl:1])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
64.3 g
Type
reactant
Smiles
ClCCC1=CC=C(C=C1)S
Name
Quantity
13.3 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
ADDITION
Type
ADDITION
Details
are then slowly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the external cooling
CUSTOM
Type
CUSTOM
Details
is removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated carefully
WAIT
Type
WAIT
Details
kept at 125° for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The cooled solution is extracted with ether
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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